

Application Notes: OTS186935, a Potent SUV39H2 Inhibitor

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Compound of Interest

Compound Name: OTS186935

Cat. No.: B10819891

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Introduction

OTS186935 is a highly potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC₅₀ of 6.49 nM.[1][2][3] As a key epigenetic modulator, SUV39H2 is responsible for the tri-methylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[4][5] Dysregulation of SUV39H2 has been implicated in the progression of various cancers, making it a compelling target for therapeutic development.[4] **OTS186935** has demonstrated significant anti-tumor activity in preclinical models, including breast and lung cancer xenografts, by inhibiting tumor growth without notable toxicity.[4][6][7][8]

Mechanism of Action

OTS186935 exerts its biological effects through the direct inhibition of SUV39H2's methyltransferase activity.[5] This leads to a reduction in global H3K9me3 levels, thereby altering gene expression.[4][7] Furthermore, SUV39H2 is known to methylate histone H2AX at lysine 134, a modification that enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[4][7][8] By inhibiting SUV39H2, **OTS186935** can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[7][8]

Applications

- **Epigenetics Research:** Studying the role of SUV39H2 and H3K9me3 in gene regulation and chromatin structure.
- **Cancer Biology:** Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines and in vivo models.[\[7\]](#)
- **Drug Development:** Evaluating the therapeutic potential of SUV39H2 inhibition, both as a monotherapy and in combination with other anticancer agents.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **OTS186935** from published studies.

Table 1: In Vitro Efficacy of **OTS186935**

| Parameter | Value | Cell Line | Reference |
|------------------|---------|--------------------|---|
| Enzymatic IC50 | 6.49 nM | - | [1] [2] [6] [7] |
| Cell Growth IC50 | 0.67 µM | A549 (Lung Cancer) | [2] [6] [7] |

Table 2: In Vivo Efficacy of **OTS186935** in Xenograft Models

| Animal Model | Dosage and Administration | Outcome | Reference |
|----------------------------|---|-------------------------------|---|
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, Intravenously, once daily for 14 days | 42.6% Tumor Growth Inhibition | [2] [6] [7] |
| A549 (Lung Cancer) | 25 mg/kg, Intravenously, once daily for 14 days | 60.8% Tumor Growth Inhibition | [2] [6] [7] |

Experimental Protocols

Protocol 1: Preparation of **OTS186935** Stock Solution for In Vitro Use

This protocol details the preparation of a 10 mM stock solution of **OTS186935** hydrochloride in DMSO.

Materials:

- **OTS186935** hydrochloride (powder form)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weighing: Accurately weigh the desired amount of **OTS186935** hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg (Molecular Weight: 522.31 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the **OTS186935** powder. For a 10 mM stock, if you weighed 5.22 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly to facilitate dissolution.
- Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[\[6\]](#)[\[9\]](#)
- Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)

Table 3: Stock Solution Preparation Guide (for **OTS186935** hydrochloride, MW: 522.31)

| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|-----------------------------|-------------------------|-------------------------|--------------------------|
| 1 mM | 1.9146 mL | 9.5729 mL | 19.1457 mL |
| 5 mM | 0.3829 mL | 1.9146 mL | 3.8291 mL |
| 10 mM | 0.1915 mL | 0.9573 mL | 1.9146 mL |

Protocol 2: Preparation of **OTS186935** Working Solution for In Vivo Administration

This protocol describes the preparation of a formulation suitable for intravenous administration in animal models. It is recommended to prepare this solution fresh on the day of use.

Materials:

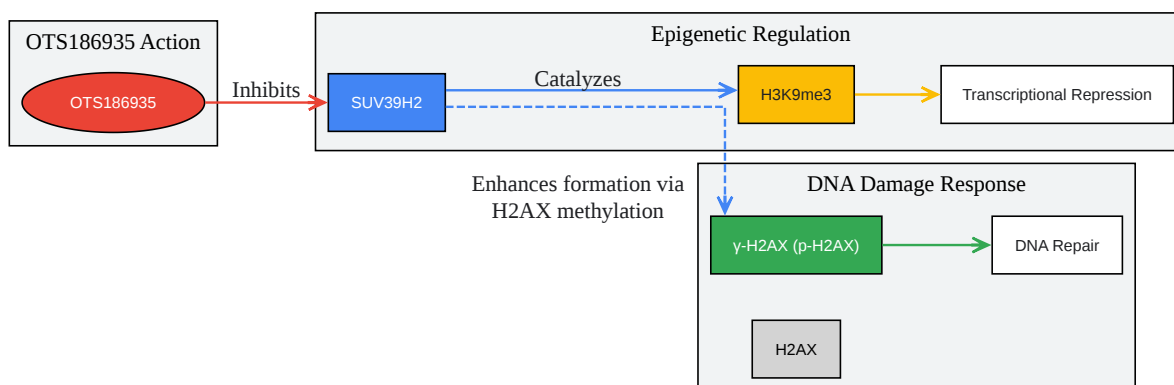
- 10 mM **OTS186935** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dilution: To prepare a 1 mL working solution, start with the required volume of the 10 mM **OTS186935** stock solution in DMSO.
- Sequential Addition: Add the solvents sequentially as follows, ensuring the solution is mixed well after each addition:
 - Add the 10% volume of the **OTS186935**/DMSO stock.

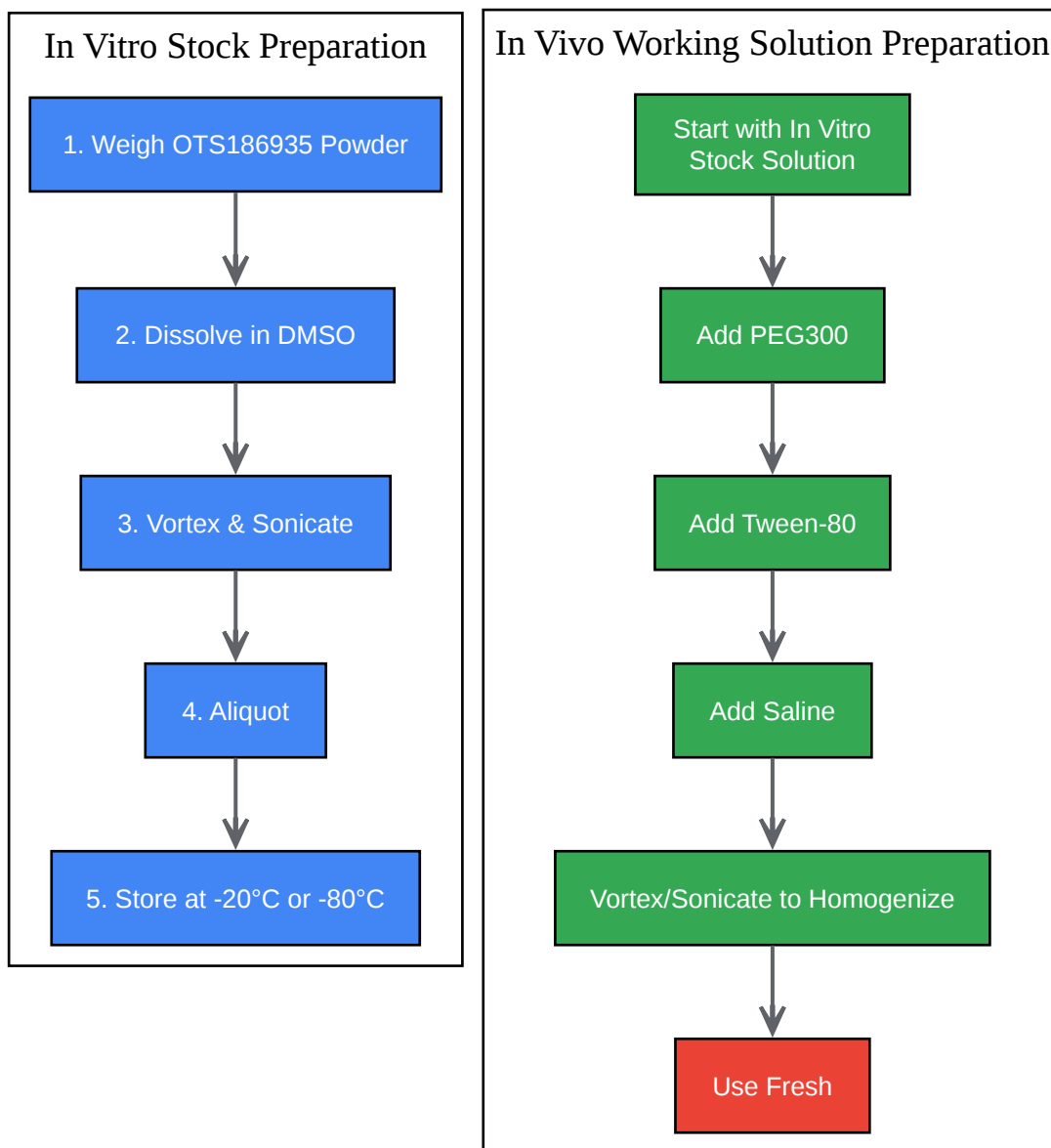
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Final Mixing: Vortex the final solution to ensure it is a homogenous suspension. Sonication may be required to achieve a uniform suspension.[1]

Visualizations



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Caption: Signaling pathway of **OTS186935**.



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Caption: Workflow for preparing **OTS186935** solutions.

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